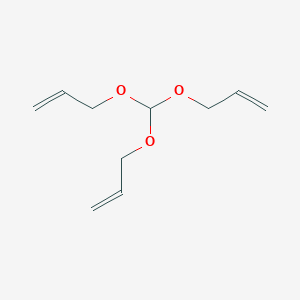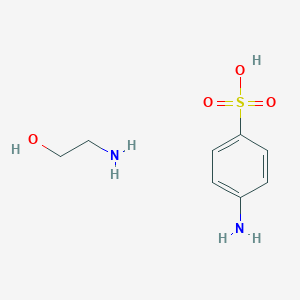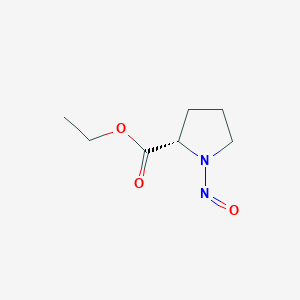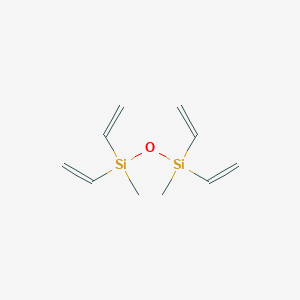
2,3,6-Trinitrotoluene
Overview
Description
2,3,6-Trinitrotoluene, also known as TNT, is a chemical compound with the formula C6H2(NO2)3CH3 . It is more commonly known as TNT and is best known as an explosive material with convenient handling properties . It is occasionally used as a reagent in chemical synthesis .
Synthesis Analysis
The synthesis of 2,3,6-Trinitrotoluene involves the nitration of 2,4-dinitrotoluene (DNT) and its conversion to 2,4,6-trinitrotoluene (TNT) at a gram scale with the use of a fully automated flow chemistry system .Molecular Structure Analysis
The molecular structure of 2,3,6-Trinitrotoluene is represented by the formula C7H5N3O6 . The InChI representation of the molecule is InChI=1S/C7H5N3O6/c1-4-5(8(11)12)2-3-6(9(13)14)7(4)10(15)16/h2-3H,1H3 .Chemical Reactions Analysis
The chemical reactions of 2,3,6-Trinitrotoluene involve the formation of reactive nitroso radicals, which initiate a cascade of ROS generating events . The non-catalyzed mechanism is limited by slow initial NO2 group reduction .Physical And Chemical Properties Analysis
2,3,6-Trinitrotoluene has a molecular weight of 227.13 g/mol . It has a topological polar surface area of 138 Ų and a complexity of 316 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 .Scientific Research Applications
Flow Chemistry in Explosive Synthesis
The application of flow chemistry in the synthesis of TNT has been explored to improve safety and efficiency. The automated flow chemistry system allows for the conversion of 2,4-dinitrotoluene (DNT) to TNT at a gram scale . This method offers a safer alternative to traditional synthesis, which uses highly hazardous reagents and elevated temperatures. The high conversion rate and shorter reaction times make this approach advantageous for producing high-purity explosives standards.
Sublimation and Diffusion Kinetics
Research on the sublimation and diffusion kinetics of TNT single crystals provides valuable insights into the persistence of this explosive on surfaces . Atomic Force Microscopy (AFM) has been used to measure sublimation rates and diffusion coefficients, which are critical for evaluating the aging of explosives and their detection in security fields.
Biosensor Construction
TNT has been found to activate certain physiological pathways in Escherichia coli, which suggests the potential for constructing biosensors . These biosensors could be used to detect TNT, leveraging the biological sensing elements present in E. coli.
Electrochemical Detection
The electrochemical detection of TNT on various substrates has been studied for its potential in explosive trace detection . This research focuses on the immobilization of peptides on surfaces for the selective detection of metal ions, which can be applied to TNT detection.
Environmental Impact Studies
The effects of exposure to TNT as an environmental pollutant have been investigated, particularly how TNT explosions alter serum steroid hormone levels and the mRNA levels of steroidogenic enzymes . This research is crucial for understanding the ecological impact of TNT.
Microbial Degradation
The microbial degradation of TNT has been researched for its application in bioremediation . Certain microbial strains have shown the ability to transform TNT through a series of reductive reactions, leading to the breakdown of this explosive compound.
Mechanism of Action
Target of Action
The primary target of 2,3,6-Trinitrotoluene (TNT) is Pentaerythritol tetranitrate reductase . This enzyme is found in Enterobacter cloacae, a bacterium that has been shown to interact with TNT .
Mode of Action
TNT interacts with its target through a process of reduction. The nitro groups on the TNT molecule are reduced, leading to the formation of various metabolites . These metabolites can then bind covalently to critical proteins, which is one of the toxicity mechanisms of TNT .
Biochemical Pathways
The biochemical pathways affected by TNT involve the reduction of the nitro groups on the TNT molecule. This process leads to the formation of various metabolites, which can have downstream effects such as the covalent binding to critical proteins . Additionally, TNT can produce nitric oxide (NO), which is implicated in vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway .
Pharmacokinetics
It is known that tnt is readily absorbed through the skin, lungs, and gastrointestinal tract . Once absorbed, TNT is mainly found in the liver .
Result of Action
The molecular and cellular effects of TNT’s action are primarily due to the formation of various metabolites through the reduction of the nitro groups on the TNT molecule. These metabolites can bind covalently to critical proteins, leading to toxic effects . TNT is a class C carcinogen and can cause conditions such as hepatitis, cataracts, and jaundice in humans .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TNT. For example, TNT is a highly persistent environmental contaminant, and its biotransformation by microorganisms has attracted renewed attention . The interaction between TNT and biological membranes is crucial for understanding its toxic effects . Furthermore, TNT can readily form an aggregate in the aqueous phase and quickly approach the surface of the membrane .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1,3,4-trinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c1-4-5(8(11)12)2-3-6(9(13)14)7(4)10(15)16/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCALAUEQXYQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075140 | |
| Record name | Benzene, 1-methyl-2,3,6-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trinitrotoluene | |
CAS RN |
18292-97-2 | |
| Record name | 2,3,6-Trinitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18292-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trinitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018292972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-2,3,6-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-TRINITROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB65AU8340 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper concerning 2,3,6-trinitrotoluene?
A1: The research paper investigates the feasibility of using the bioluminescent activity of the bacterium Beneckea harveyi (now reclassified as Vibrio harveyi) to determine the toxicity of various chemicals, including 2,3,6-trinitrotoluene. The study found that 2,3,6-trinitrotoluene inhibits the bioluminescence of Beneckea harveyi in a dose-dependent manner. The researchers calculated the EC50 value, which represents the concentration of 2,3,6-trinitrotoluene causing a 50% reduction in bioluminescence. This value serves as an indicator of the compound's toxicity towards the bacteria. []
Q2: How does the toxicity of 2,3,6-trinitrotoluene compare to other tested chemicals in this bacterial model?
A2: The study tested nine chemicals, including various isomers of dinitrotoluene and nitrobenzonitrile, alongside 2,3,6-trinitrotoluene. While the paper doesn't directly compare the EC50 values across all chemicals, it highlights that only the comparison between the mean EC50 values obtained for the tested chemicals and the LD50 values in male mice showed a good degree of correspondence. This suggests that the sensitivity of Beneckea harveyi to the tested chemicals, including 2,3,6-trinitrotoluene, may not directly translate to mammalian toxicity in all cases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B101437.png)







![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)



